molecular formula C14H19ClN2O B11853234 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride

Katalognummer: B11853234
Molekulargewicht: 266.76 g/mol
InChI-Schlüssel: JENSTGFKZPELCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride is a chemical compound with the molecular formula C14H18N2O·HCl. It is known for its unique spirocyclic structure, which consists of a nonane ring fused with a diazaspiro ring. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride typically involves the reaction of benzylamine with a suitable cyclic ketone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the spirocyclic structure. The final product is obtained by treating the spirocyclic compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the spirocyclic compound.

    Reduction: Alcohol derivatives of the spirocyclic compound.

    Substitution: Various substituted spirocyclic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of 2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride
  • 2-Benzhydryl-2,7-diazaspiro[3.5]nonan-6-one

Uniqueness

2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspiro groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C14H19ClN2O

Molekulargewicht

266.76 g/mol

IUPAC-Name

2-benzyl-2,7-diazaspiro[3.5]nonan-3-one;hydrochloride

InChI

InChI=1S/C14H18N2O.ClH/c17-13-14(6-8-15-9-7-14)11-16(13)10-12-4-2-1-3-5-12;/h1-5,15H,6-11H2;1H

InChI-Schlüssel

JENSTGFKZPELCG-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CN(C2=O)CC3=CC=CC=C3.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.